Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
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Overview
Description
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride: is a bicyclic nitrogen-containing compound. It is a derivative of 3-azabicyclo[3.1.0]hexane, which is a crucial scaffold in medicinal chemistry due to its presence in various biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
Result of Action
The result of the action of this compound is the inhibition of viral replication, as evidenced by its use in antiviral medications . This leads to a decrease in the viral load within the host, alleviating symptoms and helping to clear the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride typically involves the following steps:
Cyclopropanation: The intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or rhodium (II) is a common method.
Hydrogenation: Catalytic hydrogenation of the cyclopropane intermediate can be performed under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique bicyclic structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of various biologically active molecules. It serves as a model compound for understanding the interactions of bicyclic nitrogen-containing compounds with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including viral infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for formulation into various products .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but contains additional methyl groups, which can influence its reactivity and biological activity.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds have a carboxylate group instead of a methanol group, affecting their chemical properties and applications.
Uniqueness: Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications where these properties are crucial .
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZLSYGLCGLOS-FTEHNKOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185561-91-5 |
Source
|
Record name | [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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